molecular formula C21H14N2O4S B2502825 N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide CAS No. 868377-98-4

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide

Cat. No. B2502825
CAS RN: 868377-98-4
M. Wt: 390.41
InChI Key: FPFDUZNOXRRILL-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide" is a chemically synthesized molecule that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antiproliferative and antioxidative properties, as well as potential antimicrobial effects .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the formation of the benzothiazole core followed by various functionalization reactions to introduce different substituents. In the context of similar compounds, the synthesis can include the introduction of methoxy groups and other moieties that can influence the biological activity of the final product. For instance, trimethoxy substituted benzimidazole-2-carboxamide has shown promising antiproliferative activity . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies used for related compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial in determining their biological activity. For example, the presence of methoxy groups and the specific arrangement of these substituents can significantly affect the compound's interaction with biological targets. The crystal structure analysis of related compounds has highlighted the importance of hydrogen bonds in determining the molecular conformation and stability . The molecular geometry and electronic properties, such as the distribution of molecular electrostatic potential (MEP), are also essential factors that can be studied using computational methods like density functional theory (DFT) .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, which are essential for their biological function and for further chemical modifications. These reactions can include interactions with radicals, as evidenced by the antioxidative activity of some benzothiazole carboxamides . The reactivity of these compounds can also be influenced by the presence of substituents, which can either donate or withdraw electrons, thus affecting the overall chemical behavior of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of methoxy groups can affect the solubility and hydrogen bonding capacity of the compound. Polymorphism, as observed in related compounds, can also influence the physical properties, such as melting points and stability . These properties are essential for the practical application of these compounds in biological systems and for their formulation as potential therapeutic agents.

Scientific Research Applications

Chemical Sensing

Coumarin benzothiazole derivatives, closely related to the compound , have been synthesized and their photophysical properties investigated. These compounds, including variants of N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, demonstrated potential as chemosensors for cyanide anions. Notably, compound 3 exhibited a color change from yellow to colorless upon recognition of cyanide anions, with the green fluorescence being completely quenched. This signifies the compound's potential use in chemical sensing and environmental monitoring (Wang et al., 2015).

Molecular Structure Analysis

The molecular and crystal structure analysis of 4-o-(4-methoxybenzoyl)-2-methyl-N-(2-pyridal)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide, a compound structurally akin to the one inquired, revealed detailed insights into its molecular arrangements and interactions. Such analyses are crucial in understanding the material's properties and potential applications in fields like drug design and materials science (Chakraborty et al., 2007).

Antimicrobial Agents

A series of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides have been synthesized and evaluated for their antimicrobial activity. This highlights the potential of benzothiazole derivatives in contributing to the development of new antimicrobial agents, which is critical in the face of rising antibiotic resistance (Incerti et al., 2017).

properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4S/c1-3-11-23-19-16(26-2)9-6-10-18(19)28-21(23)22-20(25)17-12-14(24)13-7-4-5-8-15(13)27-17/h1,4-10,12H,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFDUZNOXRRILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.